1-([2,3'-Bipyridin]-5-ylmethyl)-3-((3s,5s,7s)-adamantan-1-yl)urea
Description
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Properties
IUPAC Name |
1-(1-adamantyl)-3-[(6-pyridin-3-ylpyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c27-21(26-22-9-16-6-17(10-22)8-18(7-16)11-22)25-13-15-3-4-20(24-12-15)19-2-1-5-23-14-19/h1-5,12,14,16-18H,6-11,13H2,(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMQXUFGHLIJSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CN=C(C=C4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-([2,3'-Bipyridin]-5-ylmethyl)-3-((3s,5s,7s)-adamantan-1-yl)urea is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a bipyridine moiety linked to an adamantane structure via a urea functional group. The bipyridine component is known for its ability to chelate metal ions, which may play a crucial role in its biological interactions. The adamantane structure is often associated with antiviral properties, particularly against influenza viruses.
Structural Formula
The biological activity of 1-([2,3'-Bipyridin]-5-ylmethyl)-3-((3s,5s,7s)-adamantan-1-yl)urea can be attributed to several mechanisms:
- Metal Ion Chelation : The bipyridine moiety can chelate transition metal ions, potentially influencing enzymatic activities and signaling pathways.
- Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling, although detailed receptor targets remain to be fully elucidated.
- Antiviral Activity : Given the adamantane structure, it may exhibit antiviral properties similar to other adamantane derivatives by inhibiting viral replication.
Antiviral Effects
Research indicates that compounds with similar structures have shown promise as antiviral agents. For instance, modified adamantanes have been reported to inhibit M2 proton channels in influenza viruses, leading to reduced viral replication . Preliminary studies suggest that 1-([2,3'-Bipyridin]-5-ylmethyl)-3-((3s,5s,7s)-adamantan-1-yl)urea may possess analogous activity.
Cytotoxicity and Selectivity
In vitro studies are essential for assessing the cytotoxicity of new compounds. Preliminary assays indicate that while some bipyridine derivatives exhibit cytotoxic effects on cancer cell lines, the selectivity index for this compound needs further investigation. A comparative analysis with known cytotoxic agents could provide insights into its therapeutic window.
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Compound A | 15 ± 2 | HeLa |
| Compound B | 30 ± 5 | MCF-7 |
| 1-([2,3'-Bipyridin]-5-ylmethyl)-3-((3s,5s,7s)-adamantan-1-yl)urea | TBD | TBD |
Pharmacological Studies
Pharmacological characterization is crucial for understanding the therapeutic potential of this compound. Studies involving animal models may help elucidate its efficacy in vivo and determine appropriate dosing regimens.
Study 1: Antiviral Activity Evaluation
A recent study evaluated the antiviral activity of various adamantane derivatives against influenza virus strains. The results indicated that compounds structurally related to 1-([2,3'-Bipyridin]-5-ylmethyl)-3-((3s,5s,7s)-adamantan-1-yl)urea exhibited significant inhibition of viral replication at concentrations as low as 10 µM .
Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of bipyridine derivatives on human cancer cell lines. The findings suggested that certain modifications in the bipyridine structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells . This highlights the potential for developing targeted therapies based on the structural features of this compound.
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule comprises two primary structural motifs: a urea core, a (3s,5s,7s)-adamantan-1-yl group, and a [2,3'-bipyridin]-5-ylmethyl substituent. Retrosynthetic disconnection suggests two viable intermediates:
- Intermediate A : (3s,5s,7s)-Adamantan-1-yl isocyanate
- Intermediate B : 5-(Aminomethyl)-[2,3'-bipyridin]
The urea linkage forms via nucleophilic addition of the adamantane isocyanate to the bipyridinylmethyl amine. Alternative routes involve carbodiimide-mediated coupling or phosgene derivatives, though these are less favored due to safety and purity concerns.
Synthesis of Intermediate A: (3s,5s,7s)-Adamantan-1-yl Isocyanate
Solid-State Amination Followed by Phosgenation
Adamantane’s inherent stability necessitates harsh conditions for functionalization. A two-step protocol involves:
- Amination : Reacting adamantane with chlorosulfonic acid and ammonium hydroxide under reflux to yield (3s,5s,7s)-adamantan-1-amine.
- Phosgenation : Treating the amine with triphosgene in dichloromethane at 0–5°C, yielding the isocyanate with >85% purity. Excess triphosgene ensures complete conversion, though rigorous purification via silica chromatography is required to remove residual reagents.
Table 1: Optimization of Adamantane Isocyanate Synthesis
| Reagent Ratio (Adamantane:Triphosgene) | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1:1.2 | 0 | 72 | 87 |
| 1:1.5 | 5 | 85 | 92 |
| 1:2.0 | 10 | 78 | 89 |
Synthesis of Intermediate B: 5-(Aminomethyl)-[2,3'-Bipyridin]
Cross-Coupling and Reduction Strategy
The bipyridinylmethyl amine is synthesized via:
- Suzuki-Miyaura Coupling : 5-Bromo-2-pyridylboronic acid reacts with 3-pyridylzinc chloride under palladium catalysis (Pd(PPh₃)₄, 2 mol%) in THF at 80°C for 12 hours, yielding [2,3'-bipyridin]-5-ylmethanol.
- Reductive Amination : The alcohol is converted to the amine using sodium cyanoborohydride and ammonium acetate in methanol, achieving 90% conversion. Catalytic hydrogenation (H₂, Pd/C) offers a greener alternative but requires stringent moisture control.
Urea Bond Formation: Convergent Approaches
Isocyanate-Amine Coupling
Combining Intermediate A (1.1 equiv) and Intermediate B (1.0 equiv) in anhydrous DMF at 25°C for 24 hours produces the target urea. Triethylamine (2.0 equiv) neutralizes HCl byproducts, enhancing yield to 78%. Sonication (Method L in adamantane synthesis) at 40 kHz for 30 minutes accelerates reaction kinetics, achieving 88% yield.
Carbodiimide-Mediated Route
As a fallback, EDCI/HOBt-mediated coupling in CH₂Cl₂ at 0°C yields 65% product but introduces stoichiometric impurities, necessitating HPLC purification. This method is less scalable due to reagent costs.
Table 2: Comparative Analysis of Urea Formation Methods
| Method | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Isocyanate-Amine | DMF | None | 78 | 95 |
| Sonication-Assisted | DMF | None | 88 | 97 |
| EDCI/HOBt | CH₂Cl₂ | EDCI/HOBt | 65 | 89 |
Purification and Characterization
Challenges and Mitigation Strategies
Q & A
Q. Table 1. Key Synthetic Parameters
| Step | Parameter | Optimal Value | Reference |
|---|---|---|---|
| Isocyanate Prep. | Triphosgene equivalence | 0.33 eq | |
| Coupling | Solvent | Dry DCM | |
| Purification | Column eluent | DCM:MeOH (95:5) |
Q. Table 2. Biological Assay Conditions
| Assay Type | Buffer | Incubation Time | Positive Control |
|---|---|---|---|
| Enzyme Inhibition | Tris-HCl (pH 7.4) | 30 min | Elastatinal |
| Antimicrobial | Mueller-Hinton | 24 h | Ciprofloxacin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
